molecular formula C22H21FN2O4S B259001 N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

货号 B259001
分子量: 428.5 g/mol
InChI 键: JUIIVYAEZKGRSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide, commonly known as EFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. EFPA belongs to the class of sulfonylurea compounds and has been studied for its potential use in treating various diseases, including cancer and diabetes.

作用机制

The mechanism of action of EFPA is not fully understood. However, it is believed that EFPA exerts its therapeutic effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1), a protein that is involved in the regulation of insulin secretion and cell survival. By inhibiting SUR1, EFPA can stimulate insulin secretion, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
EFPA has been shown to have several biochemical and physiological effects. In cancer research, EFPA has been shown to induce apoptosis by activating caspase-3, a protein that plays a key role in the programmed cell death pathway. EFPA has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
In diabetes research, EFPA has been shown to stimulate insulin secretion by activating ATP-sensitive potassium (KATP) channels in pancreatic beta cells. EFPA has also been shown to improve glucose uptake in peripheral tissues by activating the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

实验室实验的优点和局限性

EFPA has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also soluble in various solvents, which makes it easy to use in cell culture and animal studies. However, EFPA has some limitations for lab experiments. It is a highly lipophilic compound that can accumulate in tissues and cause toxicity at high concentrations. It also has a short half-life in vivo, which limits its therapeutic potential.

未来方向

There are several future directions for EFPA research. In cancer research, EFPA could be studied in combination with other chemotherapy drugs to improve their efficacy and reduce their toxicity. EFPA could also be studied in animal models of cancer to determine its potential use as a therapeutic agent.
In diabetes research, EFPA could be studied in combination with other hypoglycemic agents to improve their efficacy and reduce their side effects. EFPA could also be studied in animal models of diabetes to determine its potential use as a therapeutic agent.
Overall, EFPA has shown promising results in scientific research and has the potential to be used as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.

合成方法

EFPA can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with p-ethoxyphenyl isocyanate to form N-[4-(ethyloxy)phenyl]-4-fluoroaniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide. The final product is then purified using column chromatography.

科学研究应用

EFPA has been studied for its potential use in treating various diseases, including cancer and diabetes. In cancer research, EFPA has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). EFPA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, EFPA has been studied for its potential use as a hypoglycemic agent. EFPA has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues. EFPA has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

属性

产品名称

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

分子式

C22H21FN2O4S

分子量

428.5 g/mol

IUPAC 名称

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H21FN2O4S/c1-2-29-20-14-10-18(11-15-20)24-22(26)16-25(19-12-8-17(23)9-13-19)30(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26)

InChI 键

JUIIVYAEZKGRSF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

规范 SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。